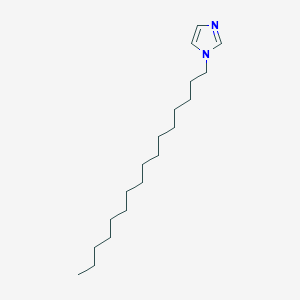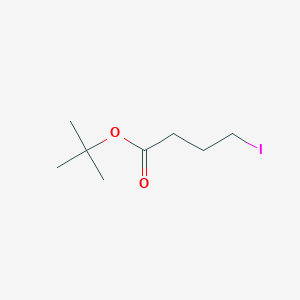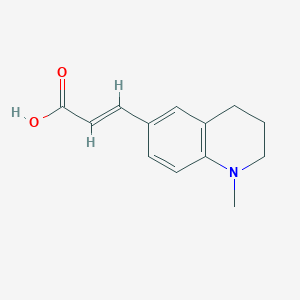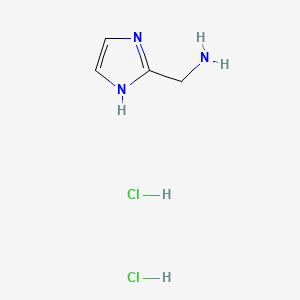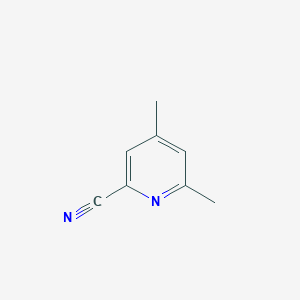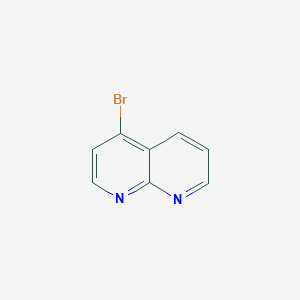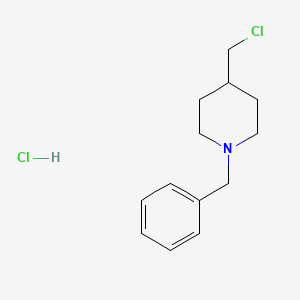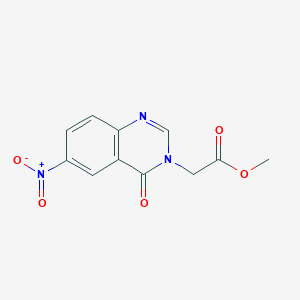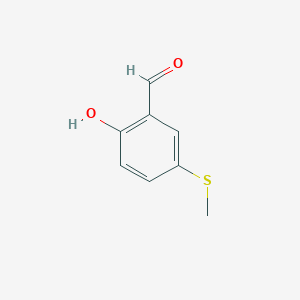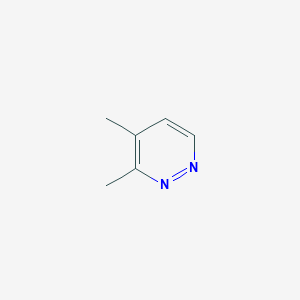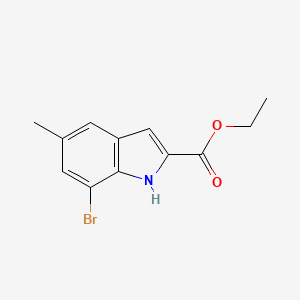
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their biological activities and as intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.
Synthesis Analysis
The synthesis of indole derivatives often involves regioselective halogenation, as seen in the preparation of methyl 5,6-dibromoindole-3-carboxylate, where bromine in acetic acid is used to achieve regioselectivity . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involves the gradual evaporation of acetone under ambient conditions . These methods highlight the versatility of indole carboxylates in undergoing various chemical transformations to yield brominated indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives can be elucidated using single-crystal X-ray analysis and vibrational spectral studies. For instance, the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was optimized using DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic properties of the molecules.
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. For example, the catalytic hydrogenation of ethylidene isomers can lead to the stereoselective formation of tacamine-type indole alkaloids . Additionally, the design and synthesis of ethyl 5-hydroxyindole-3-carboxylate derivatives have been reported to yield efficient inhibitors of human 5-lipoxygenase, demonstrating the reactivity of indole carboxylates in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole core. The introduction of bromine atoms, for example, can significantly alter these properties. The synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate showcases the preparation of a key intermediate with potential biological activity . The study of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester further exemplifies the optimization of synthesis parameters to achieve high yield and purity .
Scientific Research Applications
Structural Analysis and Synthesis
- Ethyl indole carboxylates, including derivatives like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, have been the subject of structural analysis and synthetic methods. For instance, the structure of monobrominated ethyl indole-3-carboxylate, closely related to the compound , was elucidated to distinguish between 5- and 6-bromoindoles, highlighting the complexity in bromoindole chemistry (Leggetter & Brown, 1960).
- Synthetic studies often focus on creating new derivatives of ethyl indole carboxylates for various applications. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved a detailed analysis of its crystal structure and vibrational spectral studies (Luo et al., 2019).
Biomedical Research
- Indole derivatives, including those similar to ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, have been studied for their potential in biomedical applications. Research on ethyl 5-hydroxy-1H-indole-3-carboxylates demonstrated significant anti-hepatitis B virus activities, indicating the therapeutic potential of such compounds (Zhao et al., 2006).
Antimicrobial Research
- Brominated tryptophan derivatives, which include bromoindole carboxylates, have shown promise in antimicrobial research. A study investigating brominated alkaloids from Thorectidae sponges found that compounds such as 6-bromo-1H-indole-3-carboxylic acid methyl ester inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Chemical Reactions and Catalysis
- Ethyl indole carboxylates are also studied for their behavior in various chemical reactions. For instance, the Friedel-Crafts reaction of ethyl indole-2-carboxylate showed unexpected acylation, producing a mixture of 3-, 5-, and 7-acylindole carboxylates. This indicates the complex reactivity of these compounds, relevant for synthesis and catalysis (Murakami et al., 1988).
Material Science
- In material science, the synthesis of novel indole derivatives is of interest. Research on the facile synthesis of deaza-analogues of bisindole marine alkaloid Topsentin included the preparation of ethyl indole carboxylates, demonstrating their utility in the development of new materials (Carbone et al., 2013).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate could involve further exploration of its potential therapeutic applications.
properties
IUPAC Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFCUFDYHGQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

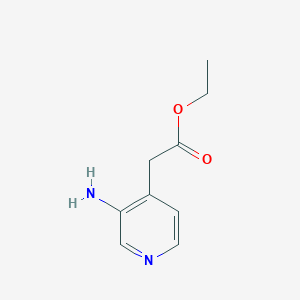
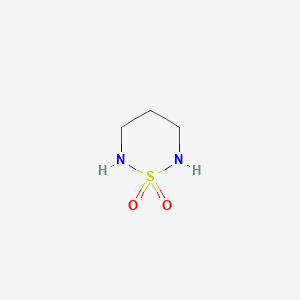
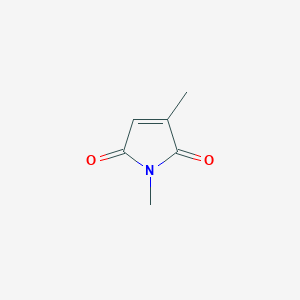
![5-Nitrobenzo[b]thiophene](/img/structure/B1338478.png)
